Cas no 2230217-01-1 (Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]-)

Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]- structure
2230217-01-1 structure
Product name:Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]-
CAS No:2230217-01-1
MF:C30H28BNO2
MW:445.36
CID:5164718
PubChem ID:142384794

Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]-
    • 3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
    • AS-84717
    • 3-(9-PHENYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-9H-FLUOREN-9-YL)PYRIDINE
    • E77793
    • 2230217-01-1
    • 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]pyridine
    • Inchi: 1S/C30H28BNO2/c1-28(2)29(3,4)34-31(33-28)23-16-17-27-25(19-23)24-14-8-9-15-26(24)30(27,21-11-6-5-7-12-21)22-13-10-18-32-20-22/h5-20H,1-4H3
    • InChI Key: WEFTXMZVRVHITN-UHFFFAOYSA-N
    • SMILES: C1=NC=CC=C1C1(C2=CC=CC=C2)C2=C(C=CC=C2)C2=C1C=CC(B1OC(C)(C)C(C)(C)O1)=C2

Computed Properties

  • Exact Mass: 445.2213093g/mol
  • Monoisotopic Mass: 445.2213093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 3
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.4Ų

Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM430855-1g
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
2230217-01-1 95%+
1g
$*** 2023-03-30
Key Organics Ltd
AS-84717-1G
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
2230217-01-1 >97%
1g
£277.00 2023-09-08
Key Organics Ltd
AS-84717-0.25g
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
2230217-01-1 >97%
0.25g
£128.00 2023-09-08
Aaron
AR01KFWA-1g
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
2230217-01-1 98%
1g
$208.00 2023-12-14
1PlusChem
1P01KFNY-250mg
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
2230217-01-1 98%
250mg
$107.00 2023-12-18
eNovation Chemicals LLC
Y1091435-1g
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
2230217-01-1 95%
1g
$295 2022-10-19
Aaron
AR01KFWA-250mg
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
2230217-01-1 98%
250mg
$70.00 2023-12-14
A2B Chem LLC
BA32238-250mg
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
2230217-01-1 98%
250mg
$87.00 2024-04-20
Key Organics Ltd
AS-84717-250MG
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
2230217-01-1 >97%
0.25 g
£128.00 2023-03-19
Chemenu
CM430855-250mg
3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine
2230217-01-1 95%+
250mg
$*** 2023-03-30

Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]- Related Literature

Additional information on Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]-

Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]-

Pyridine, a six-membered aromatic heterocyclic compound with one nitrogen atom in its ring structure, has been a cornerstone in organic chemistry due to its versatile reactivity and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound in question, Pyridine, 3-[9-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]-, is a derivative of pyridine with a complex substituent structure that imparts unique electronic and structural properties.

The CAS number 2230217-01-1 uniquely identifies this compound in chemical databases and regulatory systems worldwide. Its structure features a pyridine ring substituted at the 3-position with a fluorenyl group that is further substituted with a phenyl group and a tetramethylboron-containing dioxaborolane moiety. This combination of functional groups makes it an intriguing molecule for both fundamental research and applied sciences.

Recent advancements in the synthesis and characterization of pyridine derivatives have highlighted the importance of precise control over substituent placement and electronic effects. The fluorenyl group in this compound is known for its rigid planar structure and strong electron-withdrawing properties, which can significantly influence the electronic characteristics of the pyridine ring. The presence of the dioxaborolane moiety introduces additional complexity to the molecule's electronic profile and opens avenues for further functionalization through boron-mediated reactions.

One of the most notable applications of this compound lies in its potential use as a building block in the construction of advanced materials such as organic light-emitting diodes (OLEDs) and sensors. The phenyl group enhances the molecule's conjugation length, which is crucial for achieving desirable optical properties such as fluorescence emission at specific wavelengths. Recent studies have demonstrated that such molecules can serve as efficient fluorescent probes for bioimaging applications due to their high quantum yields and photostability.

The synthesis of this compound typically involves multi-step processes that require meticulous control over reaction conditions to ensure high yields and purity. Key steps often include nucleophilic aromatic substitution on the pyridine ring followed by coupling reactions to introduce the fluorenyl substituent. The use of transition metal catalysts has been shown to significantly improve reaction efficiency in these steps.

In terms of stability and reactivity, this compound exhibits moderate thermal stability under ambient conditions but can undergo decomposition under harsh conditions such as high temperatures or prolonged exposure to light. Its reactivity is primarily influenced by the electron-withdrawing nature of the fluorenyl group and the electron-donating effects of the phenyl substituent.

From an environmental standpoint, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Recent research has focused on enzymatic degradation mechanisms using bacterial strains capable of metabolizing aromatic compounds with heterocyclic structures.

In conclusion, Pyridine derivatives like this one continue to be vital subjects in chemical research due to their diverse applications across multiple disciplines. As new synthetic methodologies emerge and our understanding of their properties deepens, their role in advancing technology and medicine will undoubtedly expand further.

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